5,5-dimethyl-2-phenyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol
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Description
5,5-dimethyl-2-phenyl-4-(2-thienyl)-2,5-dihydro-1H-imidazol-1-ol is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09833431 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Compounds and Magnetic Relaxation
Research on bisthienylethene-containing compounds reveals multifunctional properties including distinct magnetic behaviors and photochromic activity. For instance, complexes synthesized from bisthienylethenes with N,O-donor binding sites exhibit slow magnetic relaxation and change color upon irradiation, indicating potential applications in magnetic and photonic materials (Deng-Ke Cao et al., 2015).
Anticancer Applications
Certain imidazole derivatives have been evaluated for their anticancer properties. For example, compounds synthesized from 2,6-dimethylimidazo-[2,1-b][1,3,4]thiadiazole-5-carbohydrazide demonstrated favorable cytotoxicity against ovarian cancer cell lines, highlighting their potential in cancer treatment (N. Terzioğlu & A. Gürsoy, 2003).
Antimicrobial and Antibacterial Activities
Imidazole derivatives have also been synthesized for their antimicrobial properties. A study on novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives found them to exhibit excellent antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (R. Rajkumar et al., 2014).
Luminescence and Photochromic Properties
Heteroleptic Ir(III) complexes based on imidazole derivatives show significant luminescence and photochromic properties. Such materials can be utilized in light-emitting devices and sensors due to their ability to change color and emit light under specific conditions (Deng-Ke Cao et al., 2015).
Reactivity and Computational Studies
Imidazole derivatives' reactivity has been explored through spectroscopic characterization and computational studies. Understanding their reactive properties can aid in designing compounds with specific chemical behaviors for industrial and research applications (Mossaraf Hossain et al., 2018).
Properties
IUPAC Name |
1-hydroxy-5,5-dimethyl-2-phenyl-4-thiophen-2-yl-2H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-15(2)13(12-9-6-10-19-12)16-14(17(15)18)11-7-4-3-5-8-11/h3-10,14,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIZRSWXIIGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CC=CC=C2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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